molecular formula C14H18N2O3 B11134252 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11134252
M. Wt: 262.30 g/mol
InChI Key: VCYCEOINZMAAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, and specific solvents, like dichloromethane or toluene, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like halogens or sulfonyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as halides or sulfonates .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O3/c1-18-10-14(17)15-7-9-16-8-6-11-12(16)4-3-5-13(11)19-2/h3-6,8H,7,9-10H2,1-2H3,(H,15,17)

InChI Key

VCYCEOINZMAAQA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCN1C=CC2=C1C=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.